molecular formula C14H20N2O2 B4236704 N-(tert-butyl)-2-(propionylamino)benzamide

N-(tert-butyl)-2-(propionylamino)benzamide

Cat. No.: B4236704
M. Wt: 248.32 g/mol
InChI Key: YSARSJDPQDENCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(propionylamino)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for the conversion of glutamine to glutamate, an important step in the production of ATP in cancer cells. BPTES has gained attention in recent years due to its potential as an anti-cancer agent and its ability to selectively target cancer cells while sparing normal cells.

Mechanism of Action

N-(tert-butyl)-2-(propionylamino)benzamide works by inhibiting the activity of the glutaminase enzyme, which is responsible for the conversion of glutamine to glutamate. Glutamate is an important intermediate in the production of ATP, which is necessary for cell survival. By inhibiting glutaminase, this compound disrupts the production of ATP in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, this compound has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that this compound may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(tert-butyl)-2-(propionylamino)benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapy than traditional chemotherapy, which can cause damage to normal cells. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(tert-butyl)-2-(propionylamino)benzamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound therapy. Additionally, studies are needed to determine the optimal dosing and administration of this compound in humans. Overall, this compound has shown promise as a potential cancer therapy and further research is needed to fully explore its potential.

Scientific Research Applications

N-(tert-butyl)-2-(propionylamino)benzamide has been extensively studied as a potential anti-cancer agent. Studies have shown that this compound can selectively inhibit the growth of cancer cells that rely on glutamine metabolism for survival, while sparing normal cells. This is because cancer cells have a higher demand for glutamine due to their increased metabolic activity. This compound has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and glioblastoma.

Properties

IUPAC Name

N-tert-butyl-2-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-12(17)15-11-9-7-6-8-10(11)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSARSJDPQDENCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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